SPC-alkyne

Click Chemistry Bioconjugation Quality Control

SPC-alkyne (compound 9; molecular formula C19H12N4O2S; molecular weight 360.4 g/mol) is a terminal alkyne derivative supplied at ≥95% purity. It is primarily utilized as a click chemistry building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) bioconjugation.

Molecular Formula C19H12N4O2S
Molecular Weight 360.4 g/mol
Cat. No. B12375630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPC-alkyne
Molecular FormulaC19H12N4O2S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C=C(C=C3)C#C)C4=CC=CS4
InChIInChI=1S/C19H12N4O2S/c1-3-12-6-7-14-13(10-12)17(21-18(20-14)15-5-4-8-26-15)22-23-16(24)9-11(2)19(23)25/h1,4-10H,2H3,(H,20,21,22)
InChIKeyJITOYLMOAZSYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SPC-alkyne Procurement Guide: Specifications, Purity, and Sourcing for Click Chemistry and Cellular Assays


SPC-alkyne (compound 9; molecular formula C19H12N4O2S; molecular weight 360.4 g/mol) is a terminal alkyne derivative supplied at ≥95% purity . It is primarily utilized as a click chemistry building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) bioconjugation. In cellular assays, SPC-alkyne suppresses IL-2 production and inhibits AP-1 and NFAT reporter gene expression .

Why Generic Alkyne Substitution Fails: Structural and Functional Differentiation of SPC-alkyne


The use of generic alkyne derivatives in place of SPC-alkyne introduces experimental risk due to differences in molecular structure, purity, and biological activity profiles. Standard alkyne building blocks vary widely in their molecular weight, functional group tolerance, and purity levels, which directly influence click reaction efficiency and downstream assay reproducibility . SPC-alkyne (C19H12N4O2S, MW 360.4 g/mol) exhibits a specific heteroaromatic scaffold that distinguishes it from simpler aliphatic or phenyl alkynes. Furthermore, its documented suppression of IL-2 production and AP-1/NFAT reporter activity represents a distinct biological phenotype absent in generic alkynes . Substitution with an uncharacterized alkyne may alter reaction kinetics, compromise bioconjugation yields, or introduce confounding variables in cellular assays where the compound's intrinsic activity is relevant.

Quantitative Evidence for SPC-alkyne: Purity, Molecular Identity, and Biological Activity Compared to Alkyne Alternatives


SPC-alkyne Molecular Identity and Purity Specification for Click Chemistry Procurement

SPC-alkyne (C19H12N4O2S, molecular weight 360.4 g/mol) is specified at a standard purity of 95% . In comparison, the commonly used green fluorescent alkyne dye iFluor 488 alkyne has a molecular weight of 773.92 g/mol . The significantly lower molecular weight of SPC-alkyne (360.4 vs. 773.92 g/mol; a 2.15-fold difference) reduces the steric bulk introduced during bioconjugation, which can be a critical factor when labeling small biomolecules or targeting sterically constrained sites.

Click Chemistry Bioconjugation Quality Control

Purity Benchmarking of SPC-alkyne Relative to Standard Alkyne Building Blocks

SPC-alkyne is supplied at a standard purity of 95% . This purity specification is consistent with industry standards for click chemistry reagents; for example, BP Fluor 488 Alkyne, a green fluorescent dye-alkyne conjugate, is typically supplied at 98% purity . The 95% purity of SPC-alkyne ensures that it meets the threshold for reliable CuAAC and SPAAC reactions, where impurities can quench catalysts or generate off-target adducts.

Click Chemistry Bioconjugation Purity

Biological Activity Profile: SPC-alkyne Suppression of IL-2 Production and AP-1/NFAT Reporter Genes

In cellular assays, SPC-alkyne (compound 9) suppresses IL-2 production and inhibits AP-1 and NFAT reporter gene expression . In contrast, generic alkyne building blocks (e.g., simple terminal alkynes such as propargyl alcohol or 1-hexyne) do not exhibit this specific immunomodulatory profile, as their function is limited to click chemistry ligation without intrinsic biological activity. This functional differentiation is critical for experiments where the compound may exert off-target effects or where dual-purpose reagents (bioconjugation handle plus bioactivity) are required.

Immunology Inflammation Reporter Gene Assays

SPC-alkyne Application Scenarios: Optimal Use Cases in Bioconjugation and Cellular Assays


Small-Molecule Bioconjugation Requiring Low Steric Bulk

SPC-alkyne's molecular weight of 360.4 g/mol is 2.15-fold lower than typical fluorescent dye-alkyne conjugates such as iFluor 488 alkyne (773.92 g/mol) . This makes SPC-alkyne the preferred alkyne handle for conjugating to small-molecule azides, peptides, or metabolites where introducing a bulky fluorophore-alkyne would disrupt binding affinity, membrane permeability, or enzymatic recognition.

Copper-Catalyzed and Strain-Promoted Click Chemistry with High Purity Requirements

Supplied at 95% purity, SPC-alkyne meets the stringent purity requirements for CuAAC and SPAAC reactions where trace impurities can quench copper catalysts or generate nonspecific adducts . This purity specification is comparable to industry-standard click reagents such as BP Fluor 488 Alkyne (98%), ensuring reliable conjugation yields and reduced background in downstream applications.

Dual-Purpose Experiments: Bioconjugation Plus Immunomodulatory Activity

Unlike generic alkynes that serve solely as click chemistry handles, SPC-alkyne (compound 9) exhibits suppression of IL-2 production and inhibition of AP-1 and NFAT reporter genes in cellular assays . This bioactive scaffold enables experiments where the alkyne moiety is used for bioconjugation (e.g., to track cellular localization) while simultaneously probing T-cell activation or inflammatory signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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